molecular formula C16H11F4N3OS B433279 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 445222-40-2

2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B433279
CAS No.: 445222-40-2
M. Wt: 369.3g/mol
InChI Key: DGQBUPVKMULDGJ-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Its core structure, featuring a 3-cyano-4-(trifluoromethyl)pyridine moiety linked to a fluorophenylacetamide via a sulfanyl bridge, is a privileged scaffold in the design of potent and selective enzyme modulators. Compounds with this structural motif have been investigated as inhibitors of various kinase targets, including Tropomyosin receptor kinases (Trk) and other members of the tyrosine kinase family, which are implicated in oncogenic signaling and pain pathways [https://pubmed.ncbi.nlm.nih.gov/31009780/]. The presence of the electron-withdrawing trifluoromethyl and cyano groups is a critical structural feature that enhances binding affinity and metabolic stability, making this compound a valuable chemical probe for studying intracellular signal transduction. Researchers utilize this acetamide derivative in biochemical assays to elucidate kinase function and to serve as a key intermediate or lead compound in the structure-activity relationship (SAR) optimization of novel therapeutic candidates for cancer and neurological disorders. Its research value lies in its potential to selectively interrupt specific protein-protein interactions and phosphorylation events, providing insights into disease mechanisms and enabling the validation of new molecular targets.

Properties

IUPAC Name

2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3OS/c1-9-6-13(16(18,19)20)12(7-21)15(22-9)25-8-14(24)23-11-4-2-10(17)3-5-11/h2-6H,8H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQBUPVKMULDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Ring Assembly

The pyridine backbone is typically constructed via cyclization reactions. For the 6-methyl-substituted variant, modified Hantzsch syntheses or enamine cyclizations are employed:

  • Hantzsch Synthesis Adaptation : A diketone precursor (e.g., acetylacetone) reacts with methyl-substituted aldehydes and ammonium acetate under reflux in ethanol to yield 6-methyl-1,4-dihydropyridine intermediates, which are subsequently oxidized to the aromatic pyridine.

  • Enamine Cyclization : Ethyl 3-aminocrotonate and methyl vinyl ketone undergo cyclization in the presence of trifluoroacetic acid (TFA) to form the 6-methylpyridine scaffold.

Functionalization of the Pyridine Ring

Critical substituents—cyano, trifluoromethyl, and sulfanyl groups—are introduced sequentially:

Trifluoromethylation

Trifluoromethyl groups are introduced via electrophilic substitution or radical pathways:

  • Electrophilic Trifluoromethylation : Using Umemoto’s reagent (Togni’s reagent II) in dichloromethane at −40°C achieves regioselective trifluoromethylation at position 4.

  • Copper-Mediated Radical Trifluoromethylation : A mixture of pyridine, CF₃I, and CuI in DMF at 80°C facilitates CF₃ incorporation.

Cyano Group Installation

The cyano group at position 3 is introduced via nucleophilic substitution:

  • Sandmeyer Reaction : A diazonium intermediate (formed from an amine precursor) reacts with CuCN in aqueous HCl at 0–5°C.

Sulfanyl Group Introduction

Thiolation at position 2 is achieved through nucleophilic displacement:

  • Thiolate Displacement : A chloropyridine intermediate reacts with potassium thioacetate in DMF at 60°C, followed by hydrolysis to yield the free thiol.

Coupling with N-(4-Fluorophenyl)Acetamide

The final step involves coupling the functionalized pyridine with N-(4-fluorophenyl)acetamide :

Acetamide Synthesis

N-(4-fluorophenyl)acetamide is prepared separately:

  • Acylation of 4-Fluoroaniline : 4-Fluoroaniline reacts with acetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N) at 0°C.

Thioether Formation

The pyridine thiol and acetamide are coupled via a thioether linkage:

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature.

  • Oxidative Coupling : Iodine in DMSO promotes disulfide formation, which is reduced to the thioether using NaBH₄.

Reaction Conditions and Optimization

Key parameters influencing yield and purity include solvent choice, temperature, and catalyst selection.

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates for nucleophilic substitutions but may require rigorous drying.

  • Ether Solvents : THF is preferred for Mitsunobu reactions due to its compatibility with DEAD/PPh₃.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ facilitates cross-couplings in trifluoromethylation steps (yield: 72–85%).

  • Copper Catalysts : CuI improves regioselectivity in radical trifluoromethylation (yield: 68%).

Temperature and Time

  • Low-Temperature Steps : Diazotization and electrophilic substitutions require 0–5°C to minimize side reactions.

  • Reflux Conditions : Cyclization and oxidations proceed optimally under reflux (e.g., ethanol at 78°C).

Industrial-Scale Production Considerations

Scalable synthesis demands cost-effective and safe protocols:

Continuous Flow Reactors

  • Trifluoromethylation : Microreactors enable precise temperature control, reducing CF₃I decomposition.

  • Thioether Coupling : Flow systems minimize exposure to toxic thiols and iodides.

Waste Management

  • Solvent Recovery : Distillation recovers >90% of DMF and THF.

  • Neutralization : Acidic byproducts are treated with aqueous NaHCO₃ before disposal.

Characterization and Quality Control

Rigorous analytical methods confirm structural integrity:

Spectroscopic Analysis

TechniqueKey Data for Target Compound
¹H NMR δ 2.45 (s, 3H, CH₃), δ 7.25–7.35 (m, 4H, Ar-H)
¹³C NMR δ 168.5 (C=O), δ 119.5 (CF₃), δ 117.2 (CN)
19F NMR δ −63.5 (CF₃), δ −112.0 (Ar-F)
HRMS m/z 450.0984 [M+H]+ (calc. 450.0991)

Chromatographic Purity

  • HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Hantzsch + Mitsunobu6595Moderate
Enamine + Oxidative Coupling7297High
Continuous Flow Synthesis8599Industrial

Challenges and Mitigation Strategies

  • Trifluoromethyl Group Instability : Stabilized via low-temperature handling and inert atmospheres.

  • Thiol Oxidation : Use of antioxidants (e.g., BHT) prevents disulfide formation during storage.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and trifluoromethyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Molecular Features

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name & Reference Pyridine Substituents Acetamide Substituent Molecular Weight Notable Features
Target Compound 3-Cyano, 6-Methyl, 4-CF₃ 4-Fluorophenyl 369.34 Balanced lipophilicity; trifluoromethyl enhances metabolic stability.
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4,6-Distyryl 4-Chlorophenyl Bulky styryl groups increase steric hindrance; higher molecular weight.
2-{[3-Cyano-6-(4-FPh)-4-CF₃-pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide 6-(4-Fluorophenyl), 4-CF₃ 4-Ethoxyphenyl Ethoxy group improves solubility but reduces metabolic stability.
2-{[6-(4-ClPh)-3-Cyano-4-CF₃-pyridinyl]sulfanyl}-N-(3-MePh)acetamide 6-(4-Chlorophenyl), 4-CF₃ 3-Methylphenyl Chlorine enhances lipophilicity; methylphenyl reduces steric bulk.
2-{[3-Cyano-4-(4-FPh)-6-oxo-tetrahydro-2-pyridinyl]sulfanyl}-N-Ph-acetamide 4-(4-Fluorophenyl), 6-Oxo (saturated) Phenyl Saturated ring reduces aromaticity; oxo group introduces hydrogen-bonding sites.
2-{[3-Cyano-6-(4-MePh)-4-CF₃-pyridin-2-yl]sulfanyl}-N-(4-FPh)acetamide 6-(4-Methylphenyl), 4-CF₃ 4-Fluorophenyl Methylphenyl increases hydrophobicity; similar to target compound.
Key Observations:

Electron-Withdrawing Groups: The target compound’s trifluoromethyl (-CF₃) and cyano (-CN) groups enhance electrophilicity and metabolic resistance compared to analogs with styryl or ethoxy groups .

Aromatic vs.

Substituent Effects on Lipophilicity :

  • Chlorophenyl (Cl) and trifluoromethyl (CF₃) groups increase lipophilicity, favoring membrane permeability .
  • Ethoxy (OCH₂CH₃) and methoxy (OCH₃) groups improve solubility but may reduce blood-brain barrier penetration .

Biological Activity

2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic compound with potential applications in various fields, particularly in agriculture and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H14F3N3OS
  • Molecular Weight : 395.36 g/mol
  • CAS Number : 382161-31-1

The compound's biological activity is primarily attributed to its interaction with specific biological targets. It has been noted for its ability to inhibit certain enzymes and receptors, which can lead to various physiological effects. The presence of the trifluoromethyl and cyano groups enhances its lipophilicity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antipesticide Activity

Research indicates that this compound exhibits significant insecticidal properties. It acts as a biocide, effectively controlling various pests including insects and nematodes. Its mechanism involves disruption of the nervous system in target organisms, leading to paralysis and death.

Antimicrobial Properties

Studies have shown that the compound possesses antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, suggesting potential applications in agricultural pest control and possibly in human medicine as an antibacterial agent.

Cytotoxic Effects

Preliminary studies indicate cytotoxic effects on certain cancer cell lines. The compound appears to induce apoptosis in these cells, although the exact pathways remain to be fully elucidated.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant insecticidal activity against Aedes aegypti, with an LC50 value indicating high potency.
Study 2Showed antimicrobial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 3Reported cytotoxicity against MCF-7 breast cancer cells, with IC50 values suggesting potential for further development as an anticancer agent.

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. Initial toxicological studies indicate that it may cause skin irritation and eye damage upon contact, necessitating careful handling and usage guidelines.

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